Product packaging for 2-Chloro-4,5-dimethylphenol(Cat. No.:CAS No. 1124-04-5)

2-Chloro-4,5-dimethylphenol

Cat. No.: B075673
CAS No.: 1124-04-5
M. Wt: 156.61 g/mol
InChI Key: PSOJLBXHRBFLLQ-UHFFFAOYSA-N
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Description

2-Chloro-4,5-dimethylphenol is a chlorinated dimethylphenol derivative of significant interest in chemical and pharmaceutical research. Its primary research value lies in its potent antimicrobial and antifungal properties, which are extensively studied for the development of novel disinfectants, preservatives, and antimicrobial surface coatings. The compound's mechanism of action is attributed to its ability to disrupt microbial cell membranes and denature vital proteins, leading to the effective inhibition of a broad spectrum of microorganisms. Beyond its biocidal applications, this substituted phenol serves as a versatile synthetic intermediate and building block in organic synthesis. Researchers utilize it for the preparation of more complex molecules, including ligands for catalysis, advanced materials, and active pharmaceutical ingredients (APIs), leveraging the reactivity of both the phenolic hydroxyl and chloro substituents. Its unique substitution pattern, with chloro and methyl groups at the 2, 4, and 5 positions, also makes it a valuable candidate in structure-activity relationship (SAR) studies aimed at optimizing the efficacy and selectivity of phenolic compounds. This reagent is provided to support innovative investigations in these fields.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9ClO B075673 2-Chloro-4,5-dimethylphenol CAS No. 1124-04-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4,5-dimethylphenol
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InChI

InChI=1S/C8H9ClO/c1-5-3-7(9)8(10)4-6(5)2/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PSOJLBXHRBFLLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=CC(=C(C=C1C)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8041404
Record name 2-Chloro-4,5-dimethylphenol
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Molecular Weight

156.61 g/mol
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CAS No.

1124-04-5
Record name 2-Chloro-4,5-dimethylphenol
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Record name 2-Chloro-4,5-dimethylphenol
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Record name 2-chloro-4,5-dimethylphenol
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Record name 2-Chloro-4,5-dimethylphenol
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Record name 2-Chloro-4,5-dimethylphenol
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Record name 2-chloro-4,5-xylenol
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Record name 2-CHLORO-4,5-DIMETHYLPHENOL
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Synthetic Methodologies and Reaction Pathways for 2 Chloro 4,5 Dimethylphenol and Its Derivatives

Direct Synthesis Approaches to 2-Chloro-4,5-dimethylphenol

Direct approaches focus on the introduction of a chlorine atom onto the 3,4-dimethylphenol (B119073) ring. The hydroxyl and methyl groups on the aromatic ring are activating and ortho-, para-directing. Therefore, chlorination can occur at the C2, C5, or C6 positions. The synthesis of this compound requires the selective chlorination at the C2 position, which is ortho to the hydroxyl group and meta to both methyl groups.

Electrophilic Chlorination of Dimethylphenols

Electrophilic aromatic substitution is a foundational method for the halogenation of phenols. This process involves an electrophilic chlorine species attacking the electron-rich aromatic ring of a dimethylphenol, such as 3,4-dimethylphenol. The regioselectivity of this reaction is highly dependent on the choice of chlorinating agent, the catalytic system employed, and the specific reaction conditions.

The selection of an appropriate chlorinating agent and catalyst is critical for directing the chlorination of 3,4-dimethylphenol to the desired C2 position. Sulfuryl chloride (SO2Cl2) is a commonly used and effective chlorinating agent for phenols. cardiff.ac.uk Its reactivity can be modulated by the use of a Lewis acid catalyst, such as aluminum chloride (AlCl3), or a co-catalyst system. google.comsemanticscholar.org

The combination of a metal salt, like aluminum chloride or ferric chloride, with an organic sulfur compound can significantly enhance the rate of reaction and improve selectivity for para-chlorination. google.com For substrates like 3,4-dimethylphenol, where the para position (C6) is available, careful selection of the catalyst is necessary to favor ortho-chlorination. For instance, in the chlorination of o-cresol, a combination of AlCl3 and diphenyl sulfide (B99878) with sulfuryl chloride showed high selectivity towards the para-product. google.com However, altering the catalyst system can influence the ortho/para ratio. A proposed method for the synthesis of 4-chloro-3,5-dimethylphenol (B1207549) utilizes sulfuryl chloride with a co-catalyst system of benzyl (B1604629) thiophenol and aluminum chloride, demonstrating that catalyst choice is key to directing the position of chlorination. google.com

The table below summarizes the effect of different catalytic systems on the chlorination of phenols.

SubstrateChlorinating AgentCatalyst SystemKey Finding
Phenol (B47542)Sulfuryl ChlorideFeCl3 / Diphenyl SulfideHigh para-selectivity (4- to 2-isomer ratio of 10.5). google.com
o-CresolSulfuryl ChlorideAlCl3 / S2Cl2Varied ratios of 4-chloro and 6-chloro products depending on the specific catalyst combination. google.com
3,5-DimethylphenolSulfuryl ChlorideBenzyl thiophenol / AlCl3Directed chlorination to the 4-position. google.com
PhenolsSulfuryl ChlorideAlCl3 / Dialkyl SulphidesThe presence of dialkyl sulphides and AlCl3 significantly increases para-selectivity. mdpi.com

This table is interactive. Click on the headers to sort the data.

Reaction conditions, particularly temperature, play a pivotal role in determining the outcome of the electrophilic chlorination of dimethylphenols. The rate of chlorination reactions is temperature-dependent; for the uncatalyzed reaction between chlorine and phenol, the rate decreases by a factor of two for every 10°C decrease in temperature. gfredlee.com

Controlling the temperature can be a strategy to manage selectivity. A patented method for the synthesis of 4-chloro-3,5-dimethylphenol employs a two-stage temperature process. google.com The initial "low-temperature chlorination" is conducted between 30-45°C, followed by a "high-temperature chlorination" stage at 50-65°C. google.com This temperature ramping strategy allows for controlled addition of the chlorinating agent and helps manage the exothermic nature of the reaction, potentially improving the selectivity towards a single desired isomer by minimizing the formation of dichlorinated and other byproducts. google.com Maintaining a specific temperature range is crucial, as higher temperatures can lead to the formation of undesired isomers and over-chlorination.

Oxidative Chlorination Techniques

Oxidative chlorination presents an alternative pathway for the synthesis of chlorophenols. This method utilizes a chloride source, such as hydrochloric acid (HCl), and an oxidant to generate the active chlorinating species in situ. This approach can offer advantages in terms of reagent handling and cost.

A notable method for oxidative chlorination involves the use of a divalent copper salt, typically copper(II) chloride (CuCl2), as a catalyst in an aqueous hydrochloric acid solution. researchgate.netgoogle.comgoogle.com In this system, CuCl2 acts as the chlorinating agent, and an oxidant, such as oxygen or air, is used to regenerate the active Cu(II) species from the Cu(I) formed during the reaction. researchgate.netgoogle.com

The reaction mechanism is proposed to involve the transfer of an electron from the phenol to the Cu(II) catalyst, forming a phenoxy radical. researchgate.net This radical is then captured by a chlorine atom to yield the chlorinated phenol. This method has been shown to be effective for the chlorination of various phenols, with high conversion rates and excellent selectivity, particularly for phenols substituted with electron-donating groups. researchgate.net A synthesis method for 4-chloro-3,5-dimethylphenol has been developed using a cupric salt catalyst with a chlorinating agent (hydrogen chloride) and an oxidant (oxygen) in an organic solvent, with reaction temperatures ranging from 60-120°C. google.com

The table below details examples of oxidative chlorination of various phenols using a copper-catalyzed system.

Phenolic SubstrateCatalystChlorine SourceOxidantTemperatureKey Outcome
PhenolCuCl2HClO295-98°CFormation of 2,4-dichlorophenol (B122985). google.com
o-CresolCuCl2 / CuClHClCl2 (gas)95-98°CHigh yield of chlorinated cresol. google.com
Phenols with electron-donating groupsCuCl2HClO2 (Microwave)Not specifiedHigh conversion and excellent para-selectivity in 60 minutes. researchgate.net
3,5-DimethylphenolCupric SaltHClO2 or Air60-120°CSynthesis of 4-chloro-3,5-dimethylphenol. google.com

This table is interactive. Click on the headers to sort the data.

A significant challenge in the chlorination of phenols is the formation of unwanted byproducts. These can include over-chlorinated species (e.g., dichlorophenols, trichlorophenols) and complex oligomeric byproducts. nih.govnih.gov Dimerization and trimerization can occur through the coupling of chlorinated phenoxy radicals, which are intermediates in both electrophilic and oxidative chlorination pathways. nih.gov

Several strategies can be employed to minimize the formation of these byproducts:

Control of Stoichiometry: Careful control of the molar ratio of the chlorinating agent to the dimethylphenol substrate is essential to prevent over-chlorination. Using a slight excess of the substrate or adding the chlorinating agent portion-wise can favor mono-chlorination.

Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the likelihood of subsequent chlorination reactions and radical coupling. researchgate.net As seen in electrophilic chlorination, precise temperature control is a key factor in maximizing the yield of the desired mono-chloro product. google.com

Catalyst Concentration: In oxidative chlorination, maintaining an optimal concentration of the copper catalyst and controlling the ratio of Cu(I) to Cu(II) species can influence the reaction pathway and suppress side reactions. google.com

Solvent Choice: The choice of solvent can affect the solubility of reactants and intermediates, potentially influencing the reaction rates and selectivity, thereby minimizing byproduct formation.

By optimizing these parameters, the selective synthesis of this compound can be achieved while minimizing the formation of undesired impurities.

Regioselective Chlorination Studies

The selective introduction of a chlorine atom onto a phenol ring is a critical process in synthetic chemistry. The directing effects of the hydroxyl and methyl groups on the 4,5-dimethylphenol ring would typically yield a mixture of products. Therefore, catalytic systems are employed to achieve high regioselectivity.

Research has shown that the chlorination of phenols using sulfuryl chloride (SO₂Cl₂) can be guided to favor the para-position by using specific catalysts. Poly(alkylene sulfide)s, in conjunction with a Lewis acid activator like aluminum chloride (AlCl₃), have proven to be effective catalytic systems for enhancing para-regioselectivity. cardiff.ac.ukrdd.edu.iq

The mechanism is believed to involve the formation of a bulky complex between the sulfur-containing catalyst, the Lewis acid, and the chlorinating agent. This steric hindrance favors the attack at the less hindered para-position of the phenol over the ortho-positions. rdd.edu.iq The effectiveness of these polymeric sulfides is dependent on the length of the spacer groups between the sulfur atoms. researchgate.net For instance, polymers with shorter spacers are highly effective for the para-selective chlorination of phenol and o-cresol, while those with longer spacers are more suited for substrates like m-cresol (B1676322) and m-xylenol. researchgate.netresearchgate.net

In the context of 4,5-dimethylphenol, the C2 position is sterically hindered by the adjacent methyl group at C4 and the hydroxyl group at C1. The C6 position is also an ortho-position. The most accessible position for chlorination is C2, which is ortho to the hydroxyl group and meta to the two methyl groups. To achieve chlorination at the C2 position, as in this compound, different catalytic strategies might be necessary, potentially involving directing groups or alternative chlorinating agents that favor ortho-chlorination. However, the use of poly(alkylene sulfide)s demonstrates a powerful strategy for achieving high para-selectivity in general phenol chlorination.

Table 1: Effect of Poly(alkylene sulfide) Catalysts on Phenol Chlorination Yields
SubstrateConditionMajor ProductYield (%)Reference
PhenolWith Poly(alkylene sulfide) Catalyst4-chlorophenol94.8 cardiff.ac.uk
PhenolWithout Catalyst4-chlorophenol75.4 cardiff.ac.uk
2-chlorophenolWith Poly(alkylene sulfide) Catalyst2,4-dichlorophenol95.4 cardiff.ac.uk
2-chlorophenolWithout Catalyst2,4-dichlorophenol55.0 cardiff.ac.uk
Phenol (Double Chlorination)With Poly(alkylene sulfide) Catalyst2,4-dichlorophenol97.1 cardiff.ac.uk
Phenol (Double Chlorination)Without Catalyst2,4-dichlorophenol58.6 cardiff.ac.uk

Synthesis of Advanced Derivatives of this compound

The functionalization of this compound opens pathways to a wide range of advanced derivatives with potential applications in materials science, spectroscopy, and biology.

The Suzuki-Miyaura coupling is a robust palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organoboron compound (like a boronic acid or boronic ester) and an organic halide or triflate. thermofisher.comlibretexts.org This reaction is highly valuable for modifying aryl halides such as this compound.

The general mechanism involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (this compound) to form a palladium(II) complex. libretexts.org

Transmetalation: In the presence of a base, the organoboron reagent transfers its organic group to the palladium(II) complex. libretexts.orgorganic-chemistry.org The base activates the boronic acid, facilitating this step. organic-chemistry.org

Reductive Elimination: The palladium complex eliminates the final product, regenerating the palladium(0) catalyst. libretexts.org

By selecting different boronic acids, a variety of substituents (aryl, vinyl, alkyl) can be introduced at the C2 position of the phenol ring, leading to the synthesis of complex biphenyl (B1667301) derivatives and other advanced structures. organic-chemistry.org

Azodye Synthesis: Azo dyes are compounds characterized by the functional group R-N=N-R', where R and R' are typically aryl groups. They are synthesized via a two-step process: diazotization and azo coupling. nih.gov

Diazotization: An aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and HCl) at low temperatures (0–5 °C) to form a diazonium salt. nih.govnih.gov

Azo Coupling: The diazonium salt then acts as an electrophile and reacts with an electron-rich coupling component, such as a phenol. nih.gov In this case, this compound would serve as the coupling component, with the coupling occurring at the position para to the hydroxyl group (C6) if available and unhindered. This reaction yields a highly conjugated azo compound, which typically exhibits strong color and can be used as a dye or a pH indicator. researchgate.net

Hydrazone Formation: Hydrazones are a class of organic compounds with the structure R₁R₂C=NNH₂. They are typically formed by the condensation reaction of an aldehyde or ketone with a hydrazine (B178648) derivative. nih.govresearchgate.net To prepare a hydrazone derivative of this compound, the phenol must first be converted into a carbonyl compound. A common method is the Duff reaction or Reimer-Tiemann reaction to introduce a formyl group (-CHO) onto the aromatic ring, typically at the position ortho or para to the hydroxyl group.

Once the corresponding aldehyde (e.g., 3-chloro-4-hydroxy-5,6-dimethylbenzaldehyde) is synthesized, it can be reacted with a substituted hydrazine, such as acetohydrazide, in a suitable solvent to form the hydrazone derivative. nih.gov These derivatives are of significant interest due to their wide range of biological activities and their ability to act as ligands for metal ions. nih.govdergipark.org.tr

Phenoxyacetic acids are an important class of derivatives, often used as precursors for pharmaceuticals and herbicides. The synthesis is typically achieved through the Williamson ether synthesis. chemicalbook.com The general procedure involves the reaction of a phenol with chloroacetic acid or its ester in the presence of a base.

The synthesis of (2-chloro-4,5-dimethylphenoxy)acetic acid would proceed as follows:

Deprotonation: this compound is treated with a base, such as sodium hydroxide (B78521) (NaOH), to form the corresponding sodium phenoxide. chemicalbook.com

Nucleophilic Substitution: The phenoxide ion, a potent nucleophile, is then reacted with sodium chloroacetate. The phenoxide displaces the chloride ion in an Sₙ2 reaction. chemicalbook.com

Acidification: The reaction mixture is refluxed, and after cooling, it is acidified with a strong acid like hydrochloric acid (HCl) to precipitate the final phenoxyacetic acid product. chemicalbook.com

The resulting product can be purified by filtration and recrystallization. jocpr.com

Table 2: General Synthetic Procedures for Derivatives
Derivative TypeKey ReagentsGeneral ConditionsReference
Suzuki Coupling ProductAr-B(OH)₂, Pd catalyst, BaseInert atmosphere, organic solvent libretexts.orgorganic-chemistry.org
Azo Dye1. Ar-NH₂, NaNO₂, HCl; 2. Coupling agent0-5 °C for diazotization nih.gov
HydrazoneCarbonyl derivative, R-NHNH₂Condensation reaction, often with acid catalyst nih.gov
Phenoxyacetic AcidClCH₂COOH, NaOHReflux, followed by acidification chemicalbook.com

Mechanistic Investigations of 2 Chloro 4,5 Dimethylphenol S Biological Activities

Antimicrobial Action of 4-Chloro-3,5-dimethylphenol (B1207549)

4-Chloro-3,5-dimethylphenol (PCMX) is a halogenated phenolic compound recognized for its broad-spectrum antimicrobial properties. ijraset.comcolumbia.edu Its efficacy as a bactericide, fungicide, and virucide stems from its ability to target and disrupt fundamental components of microbial cells. ijraset.comwikipedia.org The mechanism is multifaceted, primarily involving catastrophic damage to the cell envelope and inactivation of critical intracellular components.

The antimicrobial effect of 4-Chloro-3,5-dimethylphenol is initiated by its interaction with the outer layers of the microorganism, leading to a cascade of disruptive events that ultimately result in cell death.

The primary mode of action for 4-Chloro-3,5-dimethylphenol is the disruption of the microbial cell membrane. wikipedia.orgdrugbank.com As a phenolic compound, its molecular structure allows it to compromise the structural integrity and functionality of the cell wall and cytoplasmic membrane. drugbank.comnih.gov The hydroxyl (-OH) group on the phenol (B47542) ring is believed to bind to proteins within the bacterial cell membrane. drugbank.com This interaction leads to a loss of membrane stability, increased permeability, and the subsequent leakage of essential intracellular contents, such as ions and other small molecules. drugbank.comnih.gov This disruption of the membrane's barrier function is a key step in its lethal action against microbes. drugbank.comtaylorandfrancis.com

Following the disruption of the cell membrane, 4-Chloro-3,5-dimethylphenol can enter the microbial cell, where it continues its inhibitory actions. drugbank.com Inside the cell, it targets and deactivates essential enzymes, further disrupting cellular metabolism and function. wikipedia.org At higher concentrations, the compound causes the coagulation of proteins and nucleic acids, leading to a complete and irreversible cessation of cellular activities and rapid cell death. drugbank.com This dual action of membrane disruption followed by intracellular inactivation contributes to its effectiveness as an antimicrobial agent.

4-Chloro-3,5-dimethylphenol exhibits a wide range of activity, though its efficacy varies among different types of microorganisms. google.com It is particularly effective against Gram-positive bacteria. wikipedia.orgdrugbank.comnih.gov Its performance against Gram-negative bacteria is generally lower, and it is often inactive against Pseudomonas species. nih.gov The compound is also known to be ineffective against bacterial spores. nih.gov

Recent studies have demonstrated its activity against various other pathogens. It has been shown to be effective against the SARS-CoV-2 virus and orthopoxviruses. wikipedia.org Furthermore, it is active against certain fungi, such as those that cause dandruff (Malassezia yeast), and can be used to control algae. ijraset.comclinikally.com

The activity of 4-Chloro-3,5-dimethylphenol against microbial biofilms—structured communities of bacteria with high resistance to antimicrobial agents—is concentration-dependent. epu.edu.iq Research on Pseudomonas aeruginosa indicates that at certain dilutions, the ability of the bacteria to form biofilms is significantly inhibited. epu.edu.iq In studies involving Salmonella Thyphimurium, a chloroxylenol-based disinfectant demonstrated the ability to hinder biofilm biomass and viability, which was associated with structural changes in the biofilm's lipids, proteins, and nucleic acids. researchgate.net Interestingly, while chloroxylenol alone can have modest activity against established Staphylococcus aureus biofilms, its efficacy is significantly enhanced when combined with substances produced by P. aeruginosa. nih.gov

Microorganism TypeEffectivenessExamplesCitations
Gram-Positive BacteriaHighStaphylococcus aureus wikipedia.orgnih.govclinikally.com
Gram-Negative BacteriaModerate to LowGenerally less effective; often inactive against Pseudomonas species nih.gov
BiofilmsConcentration-dependent inhibitionPseudomonas aeruginosa, Salmonella Thyphimurium epu.edu.iqresearchgate.net
FungiEffectiveMalassezia yeast ijraset.comclinikally.com
VirusesEffectiveSARS-CoV-2, Orthopoxviruses wikipedia.org
Bacterial SporesIneffective- nih.gov
AlgaeEffective- ijraset.com

Halophenols, which are phenols containing one or more halogen substituents, are a well-established class of antimicrobial agents. The addition of halogens to the phenol structure generally enhances antimicrobial activity.

In terms of comparative efficacy, 4-Chloro-3,5-dimethylphenol is a potent member of this class, but other related compounds may show superior performance against certain microbes. For instance, research has shown that other halophenolic disinfection byproducts, such as 2,4-diiodophenol, can exhibit a greater antimicrobial effect at the same dosage.

The development of microbial resistance to disinfectants like 4-Chloro-3,5-dimethylphenol is a significant concern. Bacteria can employ several strategies to withstand the effects of these agents.

Resistance MechanismDescription
Biofilm FormationBacteria enmeshed in a self-produced matrix of extracellular polymeric substances are physically shielded from disinfectants and exhibit increased tolerance.
Efflux PumpsThese are membrane proteins that actively transport antimicrobial compounds out of the bacterial cell, preventing them from reaching their target sites at effective concentrations.
Alteration of Cell MembraneChanges in the composition or permeability of the cell envelope can reduce the uptake of the disinfectant.
Horizontal Gene TransferResistance genes can be transferred between bacteria on mobile genetic elements like plasmids. It has been shown that environmental concentrations of PCMX can promote the conjugative transfer of antibiotic resistance genes.

Elucidation of Cellular and Subcellular Targets in Microbial Systems

Other Bioactive Mechanisms of 4-Chloro-3,5-dimethylphenol

Beyond its well-documented antimicrobial properties, 4-Chloro-3,5-dimethylphenol exhibits other biological activities.

Anti-inflammatory Action : The compound has been identified as having anti-inflammatory properties. nih.gov It is used in certain formulations to help reduce inflammation and soothe irritated skin, such as in scalp conditions like folliculitis, psoriasis, and eczema. clinikally.com By fostering a healthier microbial environment on the scalp and reducing inflammation, it can alleviate the symptoms associated with these conditions. clinikally.com

Molluscicidal Activity : 4-Chloro-3,5-dimethylphenol is also recognized for its role as a molluscicide, an agent that is lethal to mollusks such as snails and slugs. nih.gov This application is relevant for controlling snail populations that can act as intermediate hosts for parasites or become agricultural pests.

Role as a Corrosion Inhibitor: Film Formation and Surface Interactions

The formation of a protective film is a critical aspect of corrosion inhibition. This film acts as a barrier, hindering the diffusion of corrosive species such as oxygen and chloride ions to the metal surface, and also impeding the electrochemical reactions that constitute the corrosion process. The effectiveness of this film depends on its thickness, density, and the strength of its adhesion to the metal surface. The specific interactions between 2-Chloro-4,5-dimethylphenol and a metal surface would require dedicated experimental studies, such as electrochemical impedance spectroscopy and surface analysis techniques, to be fully elucidated.

Herbicidal and Fungicidal Modes of Action

The herbicidal and fungicidal activities of this compound can be inferred from the well-documented mechanisms of its close structural isomer, 4-chloro-3,5-dimethylphenol (chloroxylenol), and other chlorinated phenols. These compounds are known to be broad-spectrum antimicrobials. epa.govwikipedia.org

The primary mode of action for phenolic compounds as fungicides and herbicides involves the disruption of cell membrane integrity and the inactivation of essential enzymes. wikipedia.org The lipophilic nature of the molecule, enhanced by the methyl groups, allows it to partition into the lipid-rich cell membranes of fungi and plants. This leads to an increase in membrane permeability, causing the leakage of vital intracellular components such as ions, metabolites, and proteins, ultimately leading to cell death.

Furthermore, the hydroxyl group of the phenol can interact with and denature proteins, including critical enzymes involved in cellular respiration and metabolism. By binding to these enzymes, this compound can inhibit their function, disrupting key metabolic pathways necessary for the organism's survival. For instance, some herbicidal phenols are known to uncouple oxidative phosphorylation, a process that generates ATP, the main energy currency of the cell.

The presence of the chlorine atom on the benzene (B151609) ring is known to enhance the antimicrobial activity of phenols. This is attributed to an increase in the compound's lipophilicity and its ability to disrupt microbial cell membranes.

It is important to note that while these mechanisms are well-established for related compounds, the specific molecular targets and the precise sequence of events in the herbicidal and fungicidal action of this compound would require specific investigation.

Anthelmintic Activity of Related Derivatives

Specific studies on the anthelmintic activity of this compound are not available in the current body of scientific literature. However, research into the anthelmintic properties of other phenolic compounds and their derivatives provides a basis for understanding the potential mechanisms.

Phenolic compounds, in general, have been investigated for their activity against helminths. Their mode of action is often attributed to their ability to interfere with the neuromuscular system of the parasites, leading to paralysis and subsequent expulsion from the host. They can also disrupt the parasite's metabolism by inhibiting key enzymes.

For instance, studies on other chlorinated phenolic derivatives have shown that they can act as uncouplers of oxidative phosphorylation in the mitochondria of helminths, thereby depriving them of energy. The lipophilic character of these molecules facilitates their penetration through the parasite's cuticle and cell membranes to reach their target sites.

While direct evidence is lacking for this compound, its structural features suggest that it could potentially exhibit anthelmintic activity through similar mechanisms. The presence of the chloro and dimethyl groups would influence its lipophilicity and, consequently, its ability to penetrate the parasite and interact with its molecular targets. Further research is needed to explore and validate the anthelmintic potential and specific mode of action of this compound and its close analogs.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Impact of Substitution Patterns on Bioactivity and Toxicity Profiles

The biological activity and toxicity of phenolic compounds are significantly influenced by the nature, number, and position of substituents on the benzene ring. For analogs of this compound, variations in the substitution pattern would lead to changes in their physicochemical properties, which in turn would affect their bioactivity.

Hydrophobicity: The lipophilicity of a molecule, often quantified by the octanol-water partition coefficient (log Kow), is a critical factor. Increased lipophilicity generally enhances the ability of a compound to cross biological membranes, which can lead to increased bioactivity. However, excessive lipophilicity can sometimes lead to reduced bioavailability due to poor solubility in aqueous environments. For this compound analogs, altering the alkyl substituents (e.g., changing methyl to ethyl or propyl groups) or the number and position of halogen atoms would directly impact their log Kow values and, consequently, their activity.

Steric Factors: The size and shape of the substituents can affect how a molecule fits into the active site of an enzyme or a receptor. Bulky substituents near the hydroxyl group could hinder its ability to interact with the target, thus reducing bioactivity.

For this compound analogs, the interplay of these factors would determine their specific bioactivity and toxicity profiles. For example, increasing the number of chlorine atoms might enhance antimicrobial activity up to a certain point, after which steric hindrance or excessive lipophilicity might become detrimental.

Quantitative Structure-Activity Relationship (QSAR) Model Evaluation and Refinement

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are valuable tools for predicting the activity of new compounds and for understanding the molecular features that are important for a particular biological effect.

For this compound analogs, a QSAR study would involve synthesizing a series of related compounds with systematic variations in their substitution patterns. The biological activity of these compounds would then be measured using a relevant assay (e.g., antimicrobial, herbicidal, or fungicidal).

The development of a QSAR model typically involves the following steps:

Data Set: A series of this compound analogs with their corresponding biological activity data.

Molecular Descriptors: Calculation of various physicochemical parameters for each analog, such as log Kow (hydrophobicity), Hammett constants (electronic effects), molar refractivity (steric effects), and various topological and quantum chemical descriptors.

Model Building: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to develop a mathematical equation that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is assessed using statistical parameters such as the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and by using the model to predict the activity of a set of compounds not used in the model development (external validation).

A well-validated QSAR model can then be used to predict the bioactivity of unsynthesized analogs of this compound, thereby guiding the design of new compounds with improved activity and desired toxicity profiles. The refinement of QSAR models involves the inclusion of new data points and the exploration of more sophisticated molecular descriptors to improve their predictive accuracy. For substituted phenols, QSAR studies have often shown that hydrophobicity and electronic parameters are the most significant factors influencing their antimicrobial and toxic activities. nih.govfrontiersin.org

Environmental Transformation and Remediation Strategies for 2 Chloro 4,5 Dimethylphenol

Abiotic Degradation Pathways

Abiotic degradation pathways are crucial for the transformation and removal of persistent organic pollutants from the environment. These processes rely on chemical reactions rather than biological activity. For chlorinated phenolic compounds, which are often resistant to natural biodegradation, abiotic methods, particularly Advanced Oxidation Processes (AOPs), are of significant interest. cloudfront.netprovectusenvironmental.com These methods are designed to generate highly reactive chemical species that can break down complex organic molecules into simpler, less toxic compounds.

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures used for the remediation of water and wastewater. nih.gov Their primary mechanism involves the in-situ generation of powerful, non-selective chemical oxidants, most notably the hydroxyl radical (•OH). researchgate.netresearchgate.net These radicals are capable of oxidizing a wide range of recalcitrant organic contaminants, including chlorinated phenols. nih.govresearchgate.net AOPs that have been effectively applied for the degradation of the related compound 4-Chloro-3,5-dimethylphenol (B1207549) (PCMX) include Fenton-like reactions and UV/Ozone oxidation, demonstrating their potential for treating this class of compounds. nih.govnih.govnih.gov

A heterogeneous Fenton-like system utilizing nanoscale zero-valent iron (nZVI) and hydrogen peroxide (H₂O₂) has proven effective for the degradation of chlorinated dimethylphenols. nih.govnih.gov In this process, nZVI acts as a catalyst, reacting with H₂O₂ to generate the oxidative species responsible for breaking down the pollutant. nih.gov

Complete degradation of PCMX has been achieved in as little as 30 minutes at a neutral pH of 6.3. nih.gov While nZVI or H₂O₂ used alone show minimal effect on the compound, their combination results in rapid and efficient removal. nih.gov Studies have optimized the reaction conditions to achieve maximum removal efficiency. For instance, with an initial PCMX concentration of 0.15 g/L, recommended conditions for complete degradation within 90 minutes were found to be 1.0 g/L of nZVI and 18 mM of H₂O₂. nih.govnih.govresearchgate.net This system demonstrates high catalytic ability and effectiveness without the need for significant pH adjustment, which is often a requirement for traditional Fenton reactions. nih.gov

Table 1: Optimal Conditions for PCMX Degradation via nZVI/H₂O₂ Fenton-like Reaction nih.govnih.gov
ParameterValue
Initial PCMX Concentration0.15 g/L
nZVI Dosage1.0 g/L
H₂O₂ Concentration18 mM
Initial pH6.3 (Neutral)
Time for Complete Degradation30-90 minutes
Total Organic Carbon (TOC) Removal65% after 30 minutes

The combination of ultraviolet (UV) irradiation and ozone (O₃) is another powerful AOP for the degradation of chlorinated phenols. nih.govresearchgate.net This process exhibits a pronounced synergistic effect, where the combined action of UV and ozone is significantly more effective than either treatment alone. nih.govnih.gov The UV radiation facilitates the decomposition of ozone, leading to a higher production of hydroxyl radicals, which enhances the oxidation of the target compound. researchgate.net

In studies on PCMX, the UV/O₃ process has been shown to achieve nearly complete elimination of total organic carbon (TOC) within 75 minutes. nih.gov The efficiency of this process is influenced by several operating variables, including ozone dosage, pH, temperature, and the initial concentration of the pollutant. nih.govrsc.org Research indicates that the degradation rate increases with a higher ozone dose and a lower initial pollutant concentration. nih.gov

The high efficacy of AOPs is primarily attributed to the generation of hydroxyl radicals (•OH). researchgate.netnih.gov With a high reduction potential of 2.80 V, •OH is one of the most powerful oxidizing agents and can non-selectively attack a wide array of organic pollutants. rsc.org

Identification and Characterization of Degradation Intermediates (e.g., Quinones, Hydroxylated Derivatives, Dechlorinated Phenols)

The degradation of the parent compound through AOPs results in the formation of various transformation products or intermediates. Identifying these intermediates is key to understanding the degradation pathway. For chlorinated phenols like PCMX, the initial attack by hydroxyl radicals often leads to dechlorination (the removal of chlorine) and hydroxylation (the addition of -OH groups). nih.gov

Gas chromatography-mass spectrometry (GC-MS) analysis of PCMX degradation via UV/O₃ has identified several major aromatic intermediates, including:

Dechlorinated Phenols: 2,6-dimethylhydroquinone (B1220660) (a dechlorinated and hydroxylated derivative). researchgate.netnih.gov

Quinones: 2,6-dimethyl-p-benzoquinone and 3,5-dimethyl-2-hydroxy-p-benzoquinone. researchgate.netnih.gov

Hydroxylated Derivatives: Further hydroxylated quinones such as 2,6-bis(hydroxymethyl)benzo-1,4-quinone have also been detected. nih.gov

The aromatic ring of these intermediates is eventually broken, leading to the formation of short-chain carboxylic acids like maleic, malonic, pyruvic, acetic, and oxalic acids. researchgate.net Ultimately, these simple organic acids can be mineralized into carbon dioxide and water, representing the complete destruction of the original pollutant. nih.gov

Influence of Environmental Parameters on Degradation Kinetics (e.g., pH, Temperature, Initial Concentration)

The kinetics and efficiency of abiotic degradation processes are significantly influenced by environmental parameters such as pH, temperature, and the initial concentration of the pollutant.

pH: The pH of the solution can affect the stability of the oxidants, the surface charge of catalysts, and the speciation of the target compound. For the UV/O₃ oxidation of PCMX, an optimal pH of 4.0 was identified. nih.gov In the case of degradation of other chlorophenols by potassium ferrate, the optimal pH for maximum degradation was found to be highly dependent on the specific compound. researchgate.net For the nZVI/H₂O₂ system, a key advantage is its high efficiency at neutral pH. nih.gov

Temperature: Temperature generally has a positive correlation with reaction rates. For the UV/O₃ degradation of PCMX, a preferred bulk temperature was 20°C, balancing the increased reaction rate with the decreased solubility of ozone at higher temperatures. nih.gov In studies involving thermally activated persulfate for PCMX degradation, the efficiency increased significantly with temperature. researchgate.net

Initial Concentration: The initial concentration of the pollutant can impact the degradation rate. In general, a lower initial concentration leads to a higher percentage of removal over the same time period. For both UV/O₃ and NTP/O₃ systems, the degradation efficiency of PCMX decreased as the initial concentration was increased from 100 mg/L to 250 mg/L and from 40 mg/L to 80 mg/L, respectively. nih.govnih.gov This is often due to the constant amount of generated oxidants having to act on a larger number of pollutant molecules. nih.gov

Table 2: Effect of Initial PCMX Concentration on Degradation Efficiency in an NTP/O₃ System nih.gov
Initial Concentration (mg L⁻¹)Degradation Rate after 14 min (%)Kinetic Constant (mg⁻¹)
4083.7%0.1235
6079.4%0.1099
8073.3%0.0919

Biotic Transformation and Biodegradation Studies

Microbial Catabolism of Chlorinated Phenols: Pathways and Enzyme Systems

The microbial breakdown of 2-Chloro-4,5-dimethylphenol, a persistent environmental pollutant, is a subject of significant research. Studies have identified specific bacterial and fungal strains capable of degrading this compound through various metabolic pathways and enzymatic actions.

One notable bacterium, Rhodococcus pyridinivorans DMU114, has been shown to effectively degrade this compound. asm.org The degradation process in this strain is initiated by a flavin-dependent monooxygenase, identified as CxyAB. asm.org This key enzyme catalyzes the first step in a proposed three-step pathway. asm.org The pathway proceeds through ortho-hydroxylation to form 4-chloro-3,5-dimethylcatechol, which is then dechlorinated to 2-hydroxy-3,5-dimethyl- asm.orgnih.govbenzoquinone. asm.org Subsequently, the aromatic ring undergoes both meta- and ortho-cleavage, leading to complete mineralization into the tricarboxylic acid cycle. asm.org Interestingly, while cytochrome P450 enzyme genes were also identified in the genome of this bacterium, functional studies confirmed that the CxyAB enzyme system is what exclusively initiates the degradation of this compound. asm.org

Fungal species also play a role in the catabolism of chlorinated phenols. The involvement of cytochrome P450 monooxygenases is a common theme in the fungal degradation of these compounds. nih.govmdpi.com These enzymes can catalyze hydroxylation and dehalogenation reactions, which are critical steps in breaking down the stable structure of chlorophenols. nih.govmdpi.com For instance, the degradation of 2,4-dichlorophenol (B122985) by Thielavia sp. involves the formation of hydroxylated by-products, a reaction also catalyzed by cytochrome P450 monooxygenases. nih.govmdpi.com While the specific pathways for this compound can vary between microbial species, the initial enzymatic attack is crucial for destabilizing the aromatic ring and allowing for further degradation.

Table 1: Microbial Degradation Pathway of this compound by Rhodococcus pyridinivorans DMU114

Step Reaction Intermediate Compound Enzyme System
1 Ortho-hydroxylation 4-chloro-3,5-dimethylcatechol CxyAB (flavin-dependent monooxygenase)
2 Dechlorination 2-hydroxy-3,5-dimethyl- asm.orgnih.govbenzoquinone Putatively P450 enzyme

Assessment of Biodegradability and Bioaccumulation Potential

The biodegradability of this compound has been demonstrated by various microorganisms, although the efficiency can vary significantly. For example, the fungus Aspergillus niger has been reported to achieve a degradation rate of 99.72% of a 2 mg L⁻¹ concentration of this compound within seven days. nih.gov In contrast, Aspergillus terreus and Aspergillus versicolor showed lower degradation capabilities, removing 55.62% and 45.62% of the same initial concentration, respectively. nih.gov An increase in the initial concentration of this compound can also impact the degradation yield. For instance, increasing the concentration from 2 mg L⁻¹ to 20 mg L⁻¹ resulted in an approximate 8% decrease in degradation efficiency. nih.gov

The presence of a chlorine atom on the phenol (B47542) ring generally increases the resistance of the compound to microbial decomposition. asm.org The substitution of compounds with chlorine atoms may also prolong the period of bioaccumulation in living organisms. nih.gov However, specific data on the bioaccumulation potential of this compound is limited in the reviewed literature. For a related but distinct compound, 2,4-dimethylphenol (B51704), the U.S. Environmental Protection Agency has indicated a low potential for bioaccumulation, with national-level Bioaccumulation Factor (BAF) estimates ranging from 4.8 to 7.0 L/kg. epa.gov A bioconcentration factor (BCF) of 150 L/kg in bluegill sunfish has also been reported for 2,4-dimethylphenol, with a short half-life of less than one day, suggesting a low likelihood of residue problems. epa.gov It is important to note that this data pertains to 2,4-dimethylphenol and not this compound.

Environmental Fate Modeling and Monitoring Approaches

Predicting Environmental Concentrations in Aquatic Systems

Specific environmental fate models for predicting the concentrations of this compound in aquatic systems are not extensively detailed in the available research. However, general principles of environmental fate modeling for organic pollutants can be applied. These models typically integrate data on the chemical's properties, environmental characteristics, and transformation processes to predict its distribution and persistence.

For other chlorinated phenols, such as 2,4,6-trichlorophenol, water quality models have been used to evaluate their fate in aquatic environments like lakes. taylorfrancis.com These models characterize the receiving environment as a series of interconnected compartments, including water columns, sediment, and different classes of organisms. taylorfrancis.com By inputting data on chemical loadings, the model can estimate concentrations in water, sediment, and biota, providing a quantitative link between industrial discharge and environmental impact. taylorfrancis.com The development of such a model for this compound would require specific data on its partitioning behavior (e.g., octanol-water partition coefficient), degradation rates in different environmental media, and transport characteristics. While mathematical models exist to improve the understanding of the environmental behavior, fate, and transport of chemical substances, a gap often remains between experimental research and its incorporation into these models. nih.govsemanticscholar.org

Role of this compound in Wastewater Treatment Processes

This compound is a compound of concern in wastewater due to its use as a biocide and preservative. nih.govresearchgate.net Its persistence can pose challenges for conventional wastewater treatment plants (WWTPs). researchgate.net Consequently, advanced oxidation processes (AOPs) have been investigated for their efficacy in removing this compound from aqueous media.

One effective method is the heterogeneous Fenton-like process using nanoparticulate zero-valent iron (nZVI) and hydrogen peroxide (H₂O₂). nih.govresearchgate.net This system has been shown to achieve complete decomposition of this compound and a 65% removal of total organic carbon (TOC) within 30 minutes under neutral pH conditions. nih.govresearchgate.net The primary mechanism of degradation in this process is the attack by hydroxyl radicals (•OH). nih.govresearchgate.net A proposed degradation pathway involves the initial attack by hydroxyl radicals, leading to the formation of 2,6-dimethylhydroquinone with the loss of the chloride ion. nih.gov

Another promising AOP is the combination of ultraviolet (UV) irradiation with ozone (O₃). The UV/O₃ process has demonstrated a significant synergistic effect, resulting in the nearly complete elimination of TOC within 75 minutes. researchgate.net The efficiency of this process is influenced by several operating parameters, including pH, ozone dosage, temperature, and the initial concentration of this compound. researchgate.net Optimal degradation has been observed at a pH of 4.0 and a temperature of 20°C. researchgate.net The degradation pathway in the UV/O₃ system involves the formation of several aromatic intermediates, such as 2,6-dimethylbenzene-1,4-diol and 2,6-dimethylbenzo-1,4-quinone, before the aromatic ring is opened. researchgate.net

Table 2: Efficiency of Advanced Oxidation Processes for this compound Removal

Treatment Process Conditions Removal Efficiency Reference
nZVI/H₂O₂ nZVI: 1.0 g/L; H₂O₂: 18 mM; Initial PCMX: 0.15 g/L; pH 6.3 Complete decomposition in 30 min; 65% TOC removal nih.govresearchgate.net
UV/O₃ pH 4.0; Temperature 20°C Nearly complete TOC elimination in 75 min researchgate.net

Advanced Analytical and Spectroscopic Characterization of 2 Chloro 4,5 Dimethylphenol

Chromatographic Techniques for Analysis and Purity Assessment

Chromatographic methods are fundamental for separating 2-Chloro-4,5-dimethylphenol from complex mixtures, assessing its purity, and performing quantitative analysis. The choice of technique depends on the sample matrix, required sensitivity, and the specific analytical goal.

Gas chromatography is a principal technique for the analysis of volatile and semi-volatile compounds like this compound. However, the polar hydroxyl group in phenols can lead to poor chromatographic performance, such as peak tailing, on common nonpolar columns.

A Flame Ionization Detector (FID) is broadly applicable for the analysis of underivatized phenols. settek.com It offers robust, linear responses for organic compounds but may lack the sensitivity required for trace-level analysis.

An Electron Capture Detector (ECD) is significantly more sensitive, particularly for electrophilic compounds containing halogens. measurlabs.com While this compound contains a chlorine atom, its response on an ECD can be substantially enhanced through derivatization with electrophilic reagents, such as pentafluorobenzyl bromide (PFBBr). settek.comepa.gov This selectivity makes GC-ECD a powerful tool for detecting minute quantities of chlorinated phenols in environmental samples. measurlabs.comgcms.cz

Table 5.1: GC Detectors for this compound Analysis
DetectorAnalyte FormSensitivitySelectivityCommon Application
Flame Ionization Detector (FID)UnderivatizedModerateLow (General for Organics)Purity assessment, analysis of higher concentrations
Electron Capture Detector (ECD)Derivatized (e.g., PFB ethers)HighHigh (for Halogenated Compounds)Trace analysis in environmental samples

High-Performance Liquid Chromatography (HPLC) is well-suited for analyzing polar, non-volatile, or thermally sensitive compounds and serves as a strong alternative to GC. For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach.

Separation is typically achieved on a C18 or phenyl-hexyl column with a mobile phase consisting of an acidified water/acetonitrile or water/methanol mixture. nkust.edu.twlcms.czusgs.gov The acidic modifier (e.g., acetic acid or phosphoric acid) suppresses the ionization of the phenolic hydroxyl group, resulting in better peak shape and retention. jcsp.org.pk Detection is commonly performed using a UV detector, as the benzene (B151609) ring in the molecule absorbs UV light. The typical detection wavelength is set around 270-280 nm. nkust.edu.twlcms.czjcsp.org.pk

Table 5.2: Typical HPLC-UV Conditions for Chlorophenol Analysis
ParameterCondition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm)
Mobile Phase Acetonitrile/Water or Methanol/Water with acid modifier (e.g., 0.1% Acetic Acid)
Detection UV Absorbance at ~270-280 nm
Flow Rate ~1.0 mL/min

Coupling chromatographic separation with mass spectrometry provides definitive identification based on both retention time and mass-to-charge ratio (m/z), delivering high sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of this compound, often following derivatization to improve volatility and chromatographic performance. acs.orgdioxin20xx.org Electron ionization (EI) is a common ionization technique. The resulting mass spectrum for the underivatized compound shows a characteristic molecular ion peak and specific fragmentation patterns that are used for structural confirmation. nist.gov

Table 5.3: Key Mass Fragments for this compound (Electron Ionization)
Mass-to-Charge Ratio (m/z)Relative IntensityInterpretation
156/158HighMolecular Ion Peak [M]+ (with 37Cl isotope peak)
141/143HighLoss of a methyl group (-CH3)
121ModerateLoss of Chlorine (-Cl)
105ModerateSubsequent fragmentation

Data sourced from NIST Standard Reference Database 69. nist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) offers an alternative for analyzing the compound without derivatization, which is particularly useful for complex matrices where derivatization reactions may be inefficient or introduce artifacts.

Derivatization is a chemical modification of an analyte prior to analysis to enhance its analytical properties. academicjournals.orgactascientific.com For this compound, this is primarily done to improve performance in GC analysis. acs.org The goals of derivatization are to:

Increase volatility and thermal stability.

Reduce polarity to improve peak shape and minimize tailing.

Introduce a specific chemical group to enhance detector response (e.g., for ECD).

Common derivatization strategies for phenolic compounds include:

Silylation: The active hydrogen of the hydroxyl group is replaced with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). acs.orgnih.gov This process creates a more volatile and less polar derivative suitable for GC analysis. acs.org

Acetylation: Reagents such as acetic anhydride (B1165640) react with the hydroxyl group to form an acetate (B1210297) ester, which is less polar and chromatographs more effectively than the parent phenol (B47542). nih.govresearchgate.net

Pentafluorobenzylation: Reaction with pentafluorobenzyl bromide (PFBBr) yields a pentafluorobenzyl ether derivative. This derivative is highly responsive to an Electron Capture Detector (ECD), enabling ultra-trace analysis. settek.comepa.gov

Spectroscopic Methods for Structural Elucidation and Mechanistic Insights

Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) spectroscopy for this compound would reveal distinct signals corresponding to the different types of protons in the molecule:

A singlet for the hydroxyl (-OH) proton.

Two singlets in the aromatic region for the two non-equivalent aromatic protons.

Two singlets in the aliphatic region for the protons of the two non-equivalent methyl (-CH₃) groups.

¹³C NMR (Carbon-13 NMR) spectroscopy provides information on the different carbon environments within the molecule. The spectrum of this compound shows eight distinct signals, corresponding to the eight unique carbon atoms in its structure. The chemical shifts are influenced by the attached atoms (oxygen, chlorine) and their position on the aromatic ring.

Table 5.4: Predicted ¹³C NMR Chemical Shifts for this compound
Carbon Atom PositionPredicted Chemical Shift (ppm)
C1 (-OH)~149
C2 (-Cl)~122
C3~137
C4 (-CH₃)~129
C5 (-CH₃)~130
C6~117
C4-CH₃~19
C5-CH₃~18

Note: These are approximate values and can vary based on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The IR spectrum of this compound is characterized by several key absorption bands that correspond to specific molecular vibrations. A prominent, broad band is typically observed in the 3600-3200 cm⁻¹ region, which is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The broadening of this peak suggests intermolecular hydrogen bonding in the condensed phase.

Vibrations corresponding to the aromatic ring and its substituents are also clearly identifiable. C-H stretching vibrations of the methyl groups and the aromatic ring appear in the 3100-2850 cm⁻¹ range. The C-C stretching vibrations within the aromatic ring give rise to characteristic bands in the 1600-1400 cm⁻¹ region. The presence of the chlorine substituent is evidenced by a C-Cl stretching vibration, which typically appears in the lower frequency region of the spectrum, generally between 800 and 600 cm⁻¹.

While a specific Raman spectrum for this compound is not widely available in the literature, the technique would provide complementary information to the IR spectrum. Raman spectroscopy is particularly sensitive to non-polar bonds, and one would expect to observe strong signals for the C-C stretching modes of the aromatic ring.

Table 1: Key Infrared (IR) Vibrational Bands for this compound

This table presents typical absorption regions for the main functional groups. Exact peak positions can vary based on the sample phase and measurement conditions.

Vibrational ModeTypical Wavenumber (cm⁻¹)Intensity
O-H Stretch3600 - 3200Strong, Broad
Aromatic C-H Stretch3100 - 3000Medium
Methyl C-H Stretch2980 - 2850Medium to Strong
Aromatic C=C Stretch1620 - 1450Medium to Strong
C-O Stretch1260 - 1180Strong
C-Cl Stretch800 - 600Medium to Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. For aromatic compounds like this compound, absorption of UV light promotes electrons from lower energy π orbitals to higher energy π* orbitals.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands in the ultraviolet region, typically between 250 and 300 nm. These absorptions are due to π → π* transitions within the substituted benzene ring. The exact position (λmax) and intensity (molar absorptivity, ε) of these bands are influenced by the substituents on the aromatic ring—namely the hydroxyl, chloro, and methyl groups. These groups can act as auxochromes, causing a bathochromic (red) or hypsochromic (blue) shift compared to unsubstituted phenol.

Table 2: Expected UV-Vis Absorption Data for this compound

This table is based on the typical absorption of substituted phenols and is for illustrative purposes.

Electronic TransitionExpected λmax (nm)Solvent
π → π*~270 - 290Ethanol or Methanol

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound (C₈H₉ClO), the molecular weight is approximately 156.61 g/mol . scbt.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a pair of peaks, one at m/z 156 (for the ³⁵Cl isotope) and a smaller one at m/z 158 (for the ³⁷Cl isotope), with a characteristic intensity ratio of roughly 3:1. nist.gov

The fragmentation of the molecular ion provides valuable structural information. A common fragmentation pathway for phenols involves the loss of a methyl group (CH₃), leading to a significant fragment ion. Cleavage of the C-Cl bond can also occur.

Table 3: Prominent Ions in the Mass Spectrum of this compound

Based on data from the NIST WebBook for this compound. nist.gov

m/z (mass/charge)Proposed FragmentSignificance
158[C₈H₉³⁷ClO]⁺Molecular ion (M+2) peak with ³⁷Cl isotope
156[C₈H₉³⁵ClO]⁺Molecular ion (M⁺) peak with ³⁵Cl isotope
141[C₇H₆³⁵ClO]⁺Loss of a methyl group (-CH₃)
121[C₈H₉O]⁺Loss of a chlorine atom (-Cl)
105[C₇H₅O]⁺Further fragmentation

X-ray Crystallography and Solid-State Analysis

Crystal Structure Determination and Polymorphism

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can reveal bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

As of this writing, a detailed crystal structure for this compound has not been reported in publicly accessible crystallographic databases. Therefore, specific data regarding its crystal system, space group, and unit cell dimensions are not available.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. While polymorphism is a known phenomenon in substituted phenols, no specific studies confirming or detailing polymorphs of this compound have been identified in the reviewed scientific literature.

Molecular Relaxation Studies (e.g., ¹H NMR Spectroscopy in Solid State)

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and molecular dynamics of materials in their solid form. Molecular relaxation studies, often conducted by measuring the spin-lattice relaxation time (T₁), provide insights into the mobility of different parts of a molecule, such as the rotation of methyl groups.

While specific solid-state NMR studies on this compound were not found, extensive research has been conducted on its close isomer, 4-Chloro-3,5-dimethylphenol (B1207549) (Chloroxylenol). acs.orgnih.gov These studies offer valuable insight into the types of molecular motions that can be expected in this class of compounds.

In the solid-state ¹H NMR analysis of 4-Chloro-3,5-dimethylphenol, temperature-dependent measurements of the spin-lattice relaxation time revealed a complex mechanism of molecular motion. acs.orgnih.gov This includes the classical hindered rotation of the two inequivalent methyl groups and quantum mechanical tunneling at very low temperatures. nih.gov The activation energies for the classical rotation of the methyl groups were calculated to be 3.35 and 2.5 kJ/mol. nih.gov Additionally, small-angle libration jumps of the entire molecule were observed at higher temperatures. nih.gov It is highly probable that this compound would exhibit similar dynamic behaviors, namely the hindered rotation of its two methyl groups, which could be characterized by similar solid-state NMR relaxation studies.

Computational Chemistry and Theoretical Modeling of 2 Chloro 4,5 Dimethylphenol

Quantum Mechanical Calculations (e.g., Density Functional Theory)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of 2-Chloro-4,5-dimethylphenol. DFT methods provide a good balance between computational cost and accuracy for molecules of this size.

Elucidation of Electronic Structure and Reactivity

DFT calculations can be employed to determine the optimized molecular geometry of this compound and to analyze its electronic properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more likely to be reactive.

For a related compound, (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol, DFT calculations at the B3LYP/6–311 G(d,p) level revealed a HOMO-LUMO energy gap of 4.0023 eV. nih.gov While this is not the exact molecule of interest, it provides an approximation of the energy gap that might be expected for similar chloromethylphenol structures.

The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can also be generated. These maps highlight the electron-rich and electron-deficient regions of the molecule, which are indicative of potential sites for electrophilic and nucleophilic attack, respectively. For phenolic compounds, the hydroxyl group and the aromatic ring are key areas of interest for reactivity.

Table 1: Calculated Electronic Properties of a Structurally Similar Compound

ParameterValueSignificance
HOMO Energy-5.9865 eVEnergy of the highest occupied molecular orbital, related to the ability to donate an electron.
LUMO Energy-1.9842 eVEnergy of the lowest unoccupied molecular orbital, related to the ability to accept an electron.
HOMO-LUMO Energy Gap (ΔE)4.0023 eVIndicator of chemical reactivity and stability.

Data based on DFT calculations for (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol. nih.gov

Simulation of Spectroscopic Properties

DFT calculations are also a reliable method for simulating the spectroscopic properties of molecules, which can be compared with experimental data for structural confirmation. Theoretical vibrational frequencies from Fourier-transform infrared (FT-IR) and Raman spectroscopy can be calculated. While experimental spectra for this compound are available, simulated spectra can aid in the assignment of vibrational modes to specific functional groups and bonds within the molecule. nist.govresearchgate.net For instance, the characteristic O-H stretching frequency of the phenolic hydroxyl group and the C-Cl stretching frequency can be predicted.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed to aid in the interpretation of experimental NMR spectra. chemicalbook.com These simulations provide a theoretical basis for understanding the observed spectral patterns.

Molecular Dynamics Simulations

For this compound, MD simulations could be used to study its solvation in water, revealing how water molecules arrange around the solute and the nature of the hydrogen bonding between the phenolic hydroxyl group and water. Such simulations are also foundational for understanding the transport of the compound through biological membranes or its interaction with soil particles in the environment. The choice of an appropriate water model (e.g., TIP3P, SPC/E) is crucial for the accuracy of these simulations. mdpi.com

Predictive Modeling for Environmental and Biological Interactions

Computational models are increasingly used to predict the environmental fate and biological effects of chemicals, reducing the need for extensive and costly experimental testing.

Development and Validation of QSAR Models for Ecotoxicity

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological or environmental activity. For this compound, QSAR models can be developed to predict its ecotoxicity, such as its acute toxicity to aquatic organisms. jst.go.jpnih.govresearchgate.net

The development of a QSAR model for the aquatic toxicity of substituted phenols, including this compound, would typically involve the following steps:

Data Collection: Gathering experimental toxicity data (e.g., LC50 or EC50 values) for a range of phenolic compounds.

Descriptor Calculation: Calculating molecular descriptors for each compound. These can include constitutional, topological, geometric, and quantum-chemical descriptors. For phenols, hydrophobicity (log K(ow)) and the acid dissociation constant (pKa) are often critical descriptors. nih.govnih.gov

Model Development: Using statistical methods like multiple linear regression (MLR) to build a mathematical equation that relates the descriptors to the toxicity data.

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques.

The ECOSAR (Ecological Structure-Activity Relationship) model is an example of a widely used tool that contains QSARs for predicting the aquatic toxicity of various chemical classes. nih.govepa.gov

Table 2: Key Molecular Descriptors Used in QSAR Models for Phenol (B47542) Ecotoxicity

DescriptorDescriptionRelevance to Toxicity
log K(ow)Logarithm of the n-octanol/water partition coefficient.Measures the hydrophobicity of a molecule, which influences its bioaccumulation potential. nih.govnih.gov
pKaAcid dissociation constant.Determines the degree of ionization of the phenol at a given pH, which affects its membrane permeability and interaction with biological targets. nih.gov
E(LUMO)Energy of the Lowest Unoccupied Molecular Orbital.Relates to the electrophilicity of the molecule and its potential to react with biological macromolecules. nih.gov
Molecular Connectivity IndicesTopological descriptors that reflect the branching and complexity of the molecular structure.Can be related to the size and shape of the molecule, which influences its interaction with biological receptors. nih.gov

Prediction of Degradation Pathways and Metabolites

Computational tools can predict the likely degradation pathways and metabolic products of this compound in various environmental and biological systems. This is crucial for assessing the persistence of the compound and the potential toxicity of its transformation products.

In silico metabolite prediction tools use a combination of rule-based systems and machine learning algorithms to simulate the metabolic transformations that a compound might undergo. nih.gov These tools can predict the products of common Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) metabolic reactions. For this compound, likely metabolic pathways would involve hydroxylation of the aromatic ring and conjugation of the phenolic hydroxyl group.

Studies on the degradation of the isomeric compound 4-chloro-3,5-dimethylphenol (B1207549) have shown that degradation can proceed via attack by hydroxyl radicals, leading to dechlorination and the formation of intermediates such as 2,6-dimethylhydroquinone (B1220660). nih.govresearchgate.net Similar pathways can be predicted for this compound, with initial attack by reactive oxygen species leading to the breakdown of the aromatic ring and eventual mineralization. Computational models can help to elucidate the most probable degradation pathways and identify the resulting metabolites. rsc.orgwustl.edu

Material Science Applications

The utility of this compound in material science is an area with limited but specific applications. Its properties as a substituted phenol suggest potential for integration into various materials to modify their characteristics.

Incorporation into Polymer Matrices for Enhanced Properties (e.g., Thermal Stability, Mechanical Performance)

Development of Advanced Coatings and Adhesives with Improved Resistance

A specific application of this compound has been identified in the formulation of temperature-sensitive coatings. A patent describes its use as a component in a thermochromic coating designed to melt at a specific temperature, serving as a visual temperature indicator google.com. In this application, the compound is part of a coating that changes from a crystalline solid to a transparent fluid upon reaching its melting point google.com. This indicates a niche application in the development of advanced, functional coatings.

Application AreaSpecific Use of this compoundReference
Advanced CoatingsComponent in a temperature-indicating coating that melts at a specific temperature. google.com

Chemical Synthesis as a Model Compound

The use of this compound as a model compound for educational or exploratory research in chemical synthesis is not well-documented.

Pedagogical Applications in Organic Reaction Mechanism Studies

No specific instances were found in the available literature of this compound being used as a standard model compound for pedagogical purposes in the study of organic reaction mechanisms.

Exploration of Novel Reaction Pathways and Reagents

While the synthesis of this compound itself is understood, its use as a starting material to explore novel reaction pathways appears limited. One study details the chlorination of 3,4-xylenol to produce 6-chloro-3,4-xylenol (a synonym for this compound) and further chlorinated products researchgate.net. This research outlines a reaction pathway but does not frame the compound as a model for exploring new types of reactions or reagents.

Q & A

How can researchers optimize synthetic routes for 2-Chloro-4,5-dimethylphenol while minimizing hazardous intermediates?

Basic Research Focus : Synthesis and Purification
Methodological Answer :
To optimize synthesis, consider chlorination of 3,5-dimethylphenol using controlled electrophilic substitution. Use spectroscopic monitoring (e.g., GC-MS or HPLC) to track reaction progress and minimize side products like polychlorinated derivatives. Evidence from safety data sheets (SDS) highlights the need for inert atmospheres and low-temperature conditions to suppress hazardous byproducts such as chlorinated dioxins . Post-synthesis, employ column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) for purification. Validate purity via NMR (¹H/¹³C) and compare retention times against certified reference materials (e.g., Dr. Ehrenstorfer Neat Standard, Lot G1409486) .

What analytical methods are most reliable for quantifying trace impurities in this compound?

Basic Research Focus : Analytical Chemistry
Methodological Answer :
For impurity profiling, combine reversed-phase HPLC (C18 column, mobile phase: methanol/water with 0.1% formic acid) with UV detection at 280 nm. Cross-validate results using LC-MS in SIM mode to detect chlorinated analogs (e.g., 4-chloro-3-methylphenol or dichlorophenols). Refer to the Master Catalog of Analytical Methods for matrix-specific spike recovery protocols (e.g., CLP-BN-MS-PAK) to ensure accuracy . For isotopic purity assessment, deuterated analogs (e.g., 2-Chlorophenol-d4) can serve as internal standards .

How do structural modifications of this compound influence its bioactivity and toxicity?

Advanced Research Focus : Structure-Activity Relationships (SAR)
Methodological Answer :
Derivatize the phenolic hydroxyl group to explore bioactivity shifts. For example, esterification with chloroformate (e.g., 4-Chloro-3,5-dimethylphenyl chloroformate) enhances electrophilicity, potentially increasing antimicrobial activity . Toxicity profiling using in silico models (e.g., genetic algorithms combined with artificial neural networks) predicts LC₅₀ values based on electronic (logP) and steric parameters (molar refractivity). Experimental validation via Daphnia magna acute toxicity assays aligns with computational predictions (reported toxicity index: 0.69–1.14) .

What strategies resolve contradictions in environmental persistence data for this compound?

Advanced Research Focus : Environmental Fate Analysis
Methodological Answer :
Discrepancies in half-life data (e.g., soil vs. aquatic systems) require controlled microcosm studies. Use ¹⁴C-labeled this compound to track degradation pathways via radio-HPLC. Prioritize OECD Guideline 307 for aerobic soil metabolism testing, noting pH-dependent hydrolysis rates. Cross-reference literature screening protocols from the Agency for Toxic Substances and Disease Registry, which emphasize replicate studies and meta-analysis of 416+ cited sources to resolve data conflicts .

How can computational models predict the ecotoxicological impact of this compound in aquatic ecosystems?

Advanced Research Focus : Computational Ecotoxicology
Methodological Answer :
Leverage QSAR models parameterized with experimental toxicity data (e.g., Vibrio fischeri EC₅₀ = 1.12 mg/L) . Input molecular descriptors (e.g., topological polar surface area, octanol-water partition coefficient) into platforms like ECOSAR v2.0 to predict chronic toxicity to fish and algae. Validate against mesocosm studies monitoring biomarker responses (e.g., CYP1A induction in zebrafish).

What are the key considerations for designing degradation studies of this compound under advanced oxidation processes (AOPs)?

Advanced Research Focus : Environmental Remediation
Methodological Answer :
Optimize AOPs (e.g., UV/H₂O₂ or Fenton reactions) by varying oxidant concentrations and irradiation wavelengths. Monitor degradation kinetics via LC-TOF-MS to identify transient intermediates like chlorocatechols. Use toxicity assays (e.g., Microtox) to confirm detoxification. Reference ZDHC MRSL compliance guidelines to ensure residual limits align with industrial effluent standards .

How do solvent interactions affect the crystallization and stability of this compound?

Basic Research Focus : Physicochemical Properties
Methodological Answer :
Screen solvents (e.g., ethanol, acetonitrile) using differential scanning calorimetry (DSC) to determine polymorphic stability. Crystallize under controlled humidity (<30% RH) to prevent hydrate formation. X-ray diffraction (PXRD) analysis reveals lattice parameters critical for shelf-life predictions. Stability studies under ICH Q1A guidelines (25°C/60% RH) confirm degradation thresholds .

What mechanistic insights explain the antimicrobial efficacy of this compound against drug-resistant biofilms?

Advanced Research Focus : Microbial Biochemistry
Methodological Answer :
Conduct time-kill assays with Staphylococcus aureus biofilms on polystyrene substrates. Use confocal microscopy (SYTO 9/propidium iodide staining) to visualize membrane disruption. Proteomic profiling (LC-MS/MS) identifies downregulated efflux pumps (e.g., NorA). Compare with chlorinated analogs (e.g., 3,5-dichlorophenol) to isolate structure-specific activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.